

Application Note: A Validated UPLC Method for the Quantification of Narceine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and accurate quantification of **Narceine**, an opium alkaloid.[1][2] The developed method is sensitive, specific, and robust, making it suitable for high-throughput analysis in research, quality control, and drug development settings. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Narceine is a naturally occurring alkaloid found in the opium poppy (Papaver somniferum).[1] It possesses narcotic properties and has been historically investigated for its therapeutic potential.[1] Accurate and reliable quantification of Narceine is crucial for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products. This application note presents a validated UPLC method that offers significant advantages over traditional HPLC methods, including shorter run times, improved resolution, and reduced solvent consumption.

Chemical Properties of Narceine

A thorough understanding of the physicochemical properties of **Narceine** is fundamental for method development.



Property	Value	Reference
Molecular Formula	C23H27NO8	[3][4]
Molar Mass	445.46 g/mol	[2][3]
Melting Point	176°C (as trihydrate)	[3][5]
UV Maximum (in Ethanol)	270 nm	[5]
Solubility	Slightly soluble in cold water, soluble in hot water and alcohol.	[5]

Experimental Protocols Instrumentation and Chromatographic Conditions

- System: A UPLC system equipped with a photodiode array (PDA) detector.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm particle size) is recommended for the separation of alkaloids.
- Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is proposed.
- Flow Rate: 0.4 mL/min
- Column Temperature: 35°C
- Detection Wavelength: 270 nm (based on the UV maximum of Narceine).[5]
- Injection Volume: 2 μL

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Narceine** reference standard and dissolve it in 10 mL of methanol.



Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.

Sample Preparation: The sample preparation method will vary depending on the matrix. For bulk drug substances, dissolve a known amount in the mobile phase. For formulations, an extraction step may be necessary to isolate the **Narceine** from excipients.

Method Validation

The developed UPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (formulation matrix without the active ingredient), and a **Narceine** standard solution. The chromatograms were examined for any interfering peaks at the retention time of **Narceine**.

Linearity

The linearity of the method was determined by analyzing a series of six concentrations of **Narceine** ranging from 5 to 100 μ g/mL. The peak area was plotted against the concentration, and the correlation coefficient (r^2) was calculated.

Accuracy

Accuracy was assessed by the recovery of known amounts of **Narceine** spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the 50 µg/mL standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days. The relative standard deviation (%RSD) was calculated.



Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.02 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The effect of these changes on the retention time and peak area of **Narceine** was observed.

Data Presentation

The quantitative results of the method validation are summarized in the tables below.

Table 1: Linearity Data

Parameter	Result
Linearity Range	5 - 100 μg/mL
Regression Equation	y = mx + c
Correlation Coefficient (r²)	> 0.999

Table 2: Accuracy Data

Spiked Level	Amount Added (μg/mL)	Amount Found (μg/mL)	% Recovery
80%	40	Data	Data
100%	50	Data	Data
120%	60	Data	Data

Table 3: Precision Data



Precision	% RSD
Repeatability (Intra-day)	< 2.0%
Intermediate Precision (Inter-day)	< 2.0%

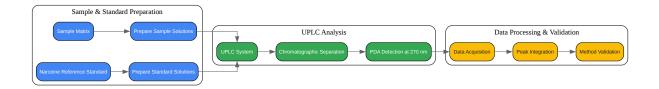
Table 4: LOD and LOQ

Parameter	Result (μg/mL)
Limit of Detection (LOD)	Data
Limit of Quantification (LOQ)	Data

Table 5: Robustness Data

Parameter Varied	Effect on Retention Time	Effect on Peak Area
Flow Rate (±0.02 mL/min)	Negligible	Negligible
Column Temperature (±2°C)	Negligible	Negligible
Mobile Phase Composition (±2%)	Negligible	Negligible

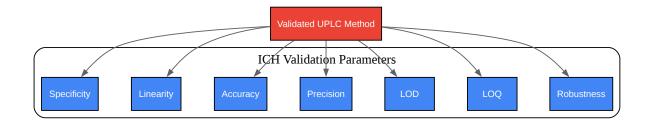
Visualizations





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Caption: Experimental workflow for the UPLC analysis of **Narceine**.



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Caption: Relationship of the validated method to ICH parameters.

Conclusion

The developed and validated UPLC method provides a rapid, sensitive, and reliable approach for the quantification of **Narceine**. The method meets all the requirements for routine analysis in a quality control environment and can be effectively used in various stages of drug development. The short run time and high efficiency of the UPLC system allow for high-throughput analysis, leading to increased productivity.

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